
3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits potential therapeutic properties and has been extensively studied for its use in various scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound 3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one, part of the 2-pyridyl [3H]-quinazolin-4-one derivatives, has been explored for its potential anti-tumor and anti-microbial properties. A study by Eweas et al. (2021) synthesized this compound starting from 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid, leading to the creation of various derivatives with potential biological activities. Some of these compounds demonstrated significant antiproliferative and antimicrobial activities, suggesting their potential as therapeutic agents Eweas, A. F., Abdallah, Q. M. A., & Elbadawy, M. (2021). Current Chemistry Letters.
Antifungal Activity Studies
Another research direction for derivatives of this compound includes their antifungal properties. Shivan and Holla (2011) synthesized 3-aryl-2-methyl-quinazolin-4-ones, which underwent reactions to produce compounds tested for antifungal activities. These studies indicate the potential use of such compounds in developing antifungal therapies Shivan, M., & Holla, B. S. (2011). Journal of chemical and pharmaceutical research.
Insecticidal Efficacy
The insecticidal efficacy of novel bis quinazolin-4(3H)-one derivatives, potentially including the 3-(1-(5-bromonicotinoyl)piperidin-3-yl) variant, has been evaluated. El-Shahawi et al. (2016) synthesized a series of these compounds, which were tested for their effectiveness against various insects, highlighting a potential application in pest control El-Shahawi, M. M., El-ziaty, A. K., Morsy, J., & Aly, A. (2016). Journal of Heterocyclic Chemistry.
Anticancer Activity
The 2,4-diaminoquinazoline series, related to the structure , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, showcasing its potential as a lead candidate for tuberculosis drug discovery. This class of compounds demonstrates bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating their promise in TB therapy development Odingo, J., O’Malley, T., Kesicki, E., Alling, T., Bailey, M., Early, J. V., Ollinger, J., Dalai, S., Kumar, N., Singh, R. V., Hipskind, P., Cramer, J., Ioerger, T., Sacchettini, J., Vickers, R., & Parish, T. (2014). Bioorganic & medicinal chemistry.
Antiviral Activities
Further, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, synthesized via microwave technique, were screened for antiviral activities against several respiratory and biodefense viruses. This study opens avenues for the use of quinazolin-4(3H)-one derivatives in the treatment of viral infections, demonstrating their broad-spectrum antiviral potential Selvam, P., Vijayalakshimi, P., Smee, D., Gowen, B., Julander, J., Day, C., & Barnard, D. (2007). Antiviral Chemistry and Chemotherapy.
Propiedades
IUPAC Name |
3-[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c20-14-8-13(9-21-10-14)18(25)23-7-3-4-15(11-23)24-12-22-17-6-2-1-5-16(17)19(24)26/h1-2,5-6,8-10,12,15H,3-4,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQGCWJDHNQMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

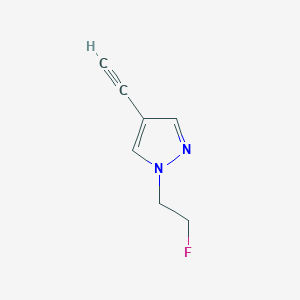

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2536379.png)
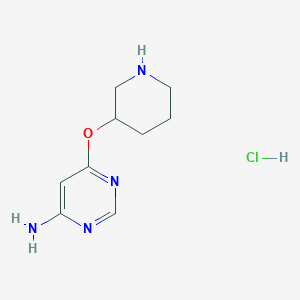
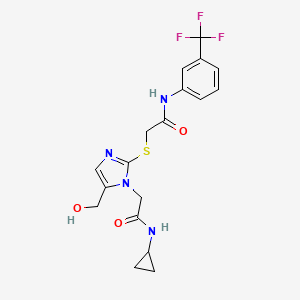
![2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536386.png)
![methyl 3-[1-(3,5-dinitrophenyl)-N-(pyridin-2-yl)formamido]propanoate](/img/structure/B2536387.png)
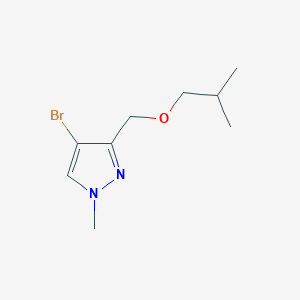
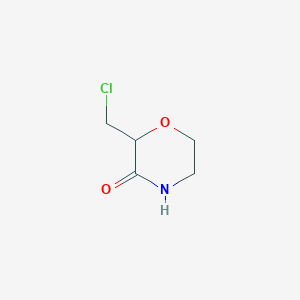
![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2536391.png)
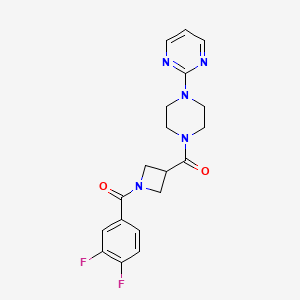
![Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2536394.png)

